2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

Medicinal Chemistry Cross-Coupling Isomeric Purity

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS 881593-95-9) is a synthetic small molecule that functions as a functionalized aryl ether building block. It features a 5-bromo-2-ethoxy-4-formylphenoxy core linked via an oxyacetamide tether to an N-cyclohexyl capping group.

Molecular Formula C17H22BrNO4
Molecular Weight 384.3 g/mol
CAS No. 881593-95-9
Cat. No. B3292828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
CAS881593-95-9
Molecular FormulaC17H22BrNO4
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2CCCCC2
InChIInChI=1S/C17H22BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,19,21)
InChIKeyMUJWZCAYKBADPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientists Source 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS 881593-95-9) for Medicinal Chemistry Scaffolds


2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS 881593-95-9) is a synthetic small molecule that functions as a functionalized aryl ether building block. It features a 5-bromo-2-ethoxy-4-formylphenoxy core linked via an oxyacetamide tether to an N-cyclohexyl capping group . With molecular formula C17H22BrNO4 and molecular weight 384.30 g/mol, the compound presents multiple orthogonal reactive handles—an aryl bromide for cross-coupling, a formyl group for condensation or reductive amination, and a secondary amide for further functionalization . It is catalogued across multiple reputable chemical vendors as a research-grade small molecule scaffold intended for laboratory use only, with typical purities of 95–98% .

The Procurement Risk of Substituting 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide with Seemingly Similar Analogs


In-class compounds carrying the 5-bromo-2-ethoxy-4-formylphenoxy core cannot be freely interchanged because even minor structural variations—positional isomerism of the bromine atom (e.g., 2‑ vs 5‑bromo), modification of the alkoxy group (ethoxy vs methoxy), or alteration of the amide N‑substituent (cyclohexyl vs phenethyl)—produce measurably different computed physicochemical properties that directly affect retrosynthetic planning, fragment docking, and SAR interpretation . When a synthesis is designed around a specific regioisomer, replacing it with a 2‑bromo-6‑ethoxy positional isomer (CAS 937598-92-0) rewires the electronics of the aromatic ring and alters the vector of cross-coupling, while substituting the ethoxy for a methoxy group (CAS 866817-42-7) changes molecular weight by ∼14 Da and may reduce lipophilicity . Such substitutions invalidate structure–activity relationship models unless the variant has been experimentally calibrated in the same assay system .

Quantitative Differentiation Evidence: 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide vs Its Closest Analogs


Regioisomeric Identity: 5‑Bromo vs 2‑Bromo Positional Isomer Comparison

The target compound (5‑bromo) and its positional isomer 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS 937598-92-0) are constitutional isomers that share identical molecular formula (C17H22BrNO4) and molecular weight (384.30 g/mol), yet the different bromine position results in distinct InChI Keys (MUJWZCAYKBADPB-UHFFFAOYSA-N vs RFUVLJCQPMSIQS-UHFFFAOYSA-N), verifying them as structurally non-interchangeable chemical entities . While computed global properties such as XLogP3 (3.5), TPSA (64.6 Ų), and Hydrogen Bond Acceptor/Donor counts (4/1) are identical at the class level, the electronic and steric environment at the site of palladium-mediated cross-coupling is regioisomerically distinct, which alters catalytic turnover rates and optimal ligand selection in practice .

Medicinal Chemistry Cross-Coupling Isomeric Purity

Computed Lipophilicity and Polar Surface Area Comparison: Ethoxy vs Methoxy Alkoxy Substituent

The target compound carries a 2‑ethoxy substituent on the phenoxy ring, contrasting with the 2‑methoxy analog 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-cyclohexylacetamide (CAS 866817-42-7). The ethoxy group increases molecular weight by 14.06 Da relative to the methoxy analog (384.30 vs 370.24 g/mol) . Vendor-provided computed XLogP3 for the target is 3.5, whereas the methoxy analog is expected to exhibit a lower logP due to the reduced aliphatic chain length . This difference directly influences predicted membrane permeability and aqueous solubility in fragment-based screening cascades, where a ΔlogP of 0.3–0.5 units can shift a compound across solubility-permeability thresholds.

Drug Design Permeability Fragment-Based Screening

N‑Cyclohexyl vs N‑Phenethyl Amide: Hydrogen Bond Acceptor/Donor Architecture Comparison

The target compound incorporates an N‑cyclohexyl amide capping group, in contrast to the N‑(2‑phenylethyl) analog 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS 692269-22-0). Both share identical hydrogen bond donor/acceptor counts (HBD = 1, HBA = 4) and computed TPSA values are comparable (64.6 Ų for target vs ∼64.6 Ų for analog) [1]. However, the target has 7 rotatable bonds versus 9 for the N‑phenethyl analog, indicating greater conformational rigidity, and a computed XLogP3 of 3.5 versus 3.7 for the analog [2]. The saturated cyclohexyl ring eliminates the potential π–π stacking interactions present with the phenethyl phenyl ring, providing a sterically and electronically differentiated amide environment.

Medicinal Chemistry Binding Affinity Structure–Activity Relationship

Vendor Purity and Supply Chain Availability: Target vs Discontinued Analog

The target compound (CAS 881593-95-9) is actively stocked at 98% purity by multiple independent suppliers (ChemScene Cat. CS-0299320, BOC Sciences, Fluorochem), with available batch sizes from 100 mg to gram scale . In contrast, the 2‑bromo positional isomer (CAS 937598-92-0) is listed as 'Discontinued' by CymitQuimica, and other analogs such as the N‑phenethyl derivative are less widely catalogued, indicating lower market availability . This supply chain disparity means the target compound is the more reliable procurement choice for multi‑step synthesis campaigns that require consistent resupply.

Chemical Procurement Supply Chain Reliability Quality Assurance

Highest-Confidence Application Scenarios for 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS 881593-95-9)


Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 5‑bromo substituent provides a well-defined oxidative addition site for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings. The regioisomeric identity (5‑ vs 2‑bromo) is critical for producing the intended biaryl or heteroaryl product; using the 2‑bromo isomer (CAS 937598-92-0) would generate a structurally divergent library scaffold despite identical molecular weight . This compound is therefore the correct selection when a 5‑position arylation is specified in the hit-to-lead synthetic route.

Fragment-Based Drug Discovery (FBDD) with Controlled Lipophilicity

With XLogP3 of 3.5 and TPSA of 64.6 Ų, this compound sits within an attractive physicochemical space for fragment elaboration. The ethoxy substituent provides a calibrated lipophilicity increment over the methoxy analog, allowing medicinal chemists to maintain fragment-like properties (MW < 400 Da, logP < 4) while exploring vector diversity . The N‑cyclohexyl group further reduces rotatable bond count compared to N‑phenethyl analogs, potentially enhancing ligand efficiency upon target binding.

Selective Functional-Group Interconversion for PROTAC Linker Design

The co‑presence of a formyl group and a secondary amide provides orthogonal functionalization handles for bispecific degrader (PROTAC) synthesis. The formyl group can be converted to an amine or hydroxylamine for PEG linker attachment, while the amide nitrogen serves as a structural diversification point. The 5‑bromo regioisomer is essential because bromine at the 5‑position directs electrophilic aromatic substitution differently than the 2‑bromo isomer, allowing predictable late‑stage functionalization .

Reliable Multi‑Step Synthesis Requiring Consistent Resupply

For academic or industrial labs executing 5+ step synthetic sequences, the target compound offers superior supply chain reliability compared to its structural analogs. Multiple vendors stock it at 98% purity, whereas the 2‑bromo positional isomer is already discontinued by major suppliers . Selecting this compound minimizes the risk of mid‑project resupply failure and ensures batch‑to‑batch analytical consistency.

Quote Request

Request a Quote for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.